

Palmitic Acid-d2: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palmitic acid-d2*

Cat. No.: *B164146*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid-d2 (Hexadecanoic-2,2'-d2 acid) is a deuterated form of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. This stable isotope-labeled compound serves as an invaluable tool in metabolic research, particularly in the fields of lipidomics and drug development. Its chemical properties, nearly identical to its unlabeled counterpart, allow it to be used as a tracer to investigate the metabolic fate of palmitic acid and as an internal standard for accurate quantification in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant signaling pathways associated with **Palmitic acid-d2**.

Core Chemical and Physical Properties

The fundamental properties of **Palmitic acid-d2** are summarized in the table below, providing a quick reference for experimental design and application.

Property	Value	References
Chemical Name	hexadecanoic-2,2'-d2 acid	[1]
Synonyms	C16:0-d2, Cetylic Acid-d2, FA 16:0-d2, Hexadecanoic Acid-d2	[1]
CAS Number	62689-96-7	[1]
Molecular Formula	C ₁₆ H ₃₀ D ₂ O ₂	[1]
Molecular Weight	258.4 g/mol	[1]
Appearance	Crystalline solid	[1]
Melting Point	61-64 °C	[2]
Boiling Point	340.6 ± 5.0 °C at 760 mmHg	[3]
Isotopic Purity	≥98% deuterated forms (d1-d2)	[1]
Storage	-20°C	[1]
Stability	≥ 4 years (when stored properly)	[1]

Solubility Data

The solubility of **Palmitic acid-d2** in various organic solvents is crucial for preparing stock solutions for in vitro and in vivo experiments.

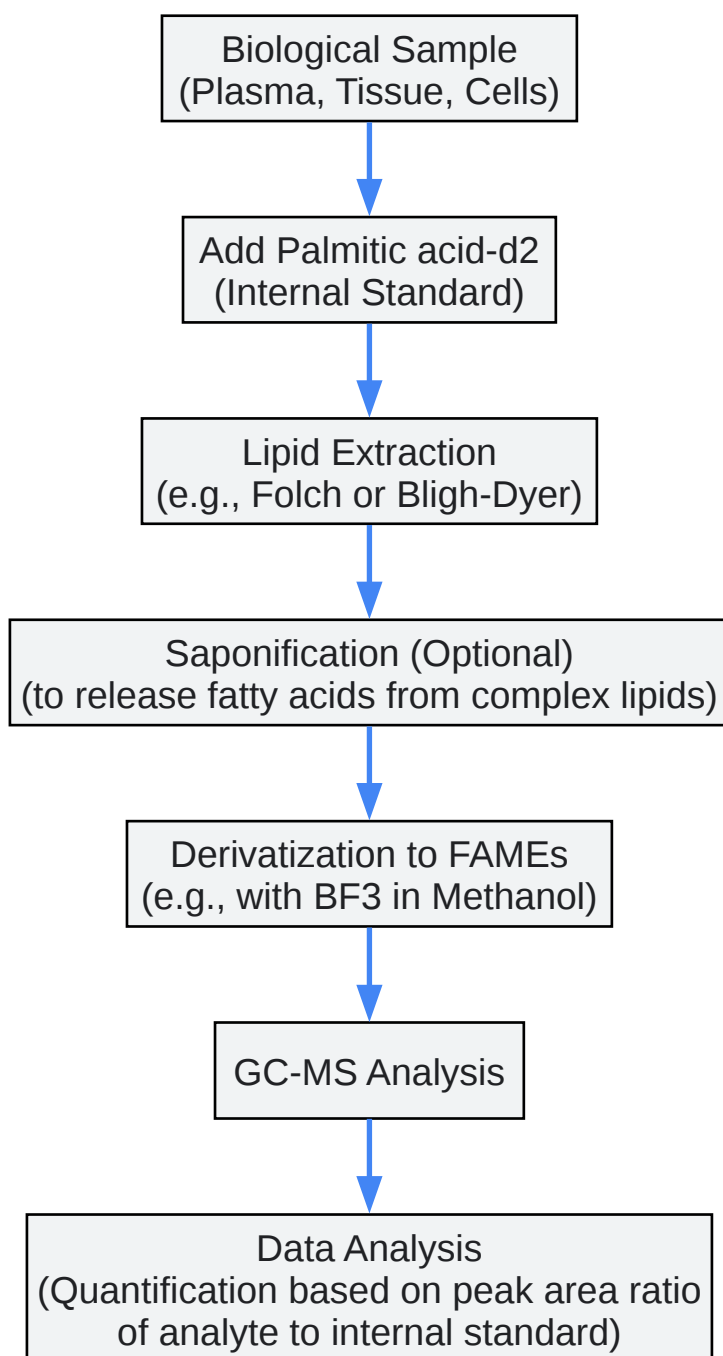
Solvent	Solubility	References
Dimethylformamide (DMF)	20 mg/mL	[1]
Dimethyl sulfoxide (DMSO)	20 mg/mL	[1]
Ethanol	30 mg/mL	[1]
Ethanol:PBS (pH 7.2) (1:2)	0.25 mg/mL	[1]

Experimental Applications and Protocols

Palmitic acid-d2 is a versatile tool with two primary applications in research: as an internal standard for mass spectrometry-based quantification and as a metabolic tracer.

Palmitic Acid-d2 as an Internal Standard for Fatty Acid Quantification

The use of a deuterated internal standard is the gold standard for accurate quantification of endogenous analytes by mass spectrometry. **Palmitic acid-d2** is chemically identical to endogenous palmitic acid, and thus co-elutes chromatographically and has the same ionization efficiency. This allows for correction of variability introduced during sample preparation and analysis.^[4]



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Caption: Workflow for fatty acid quantification using **Palmitic acid-d2**.

This protocol is adapted from established methods for fatty acid analysis using deuterated internal standards.[1][5]

- Sample Preparation:

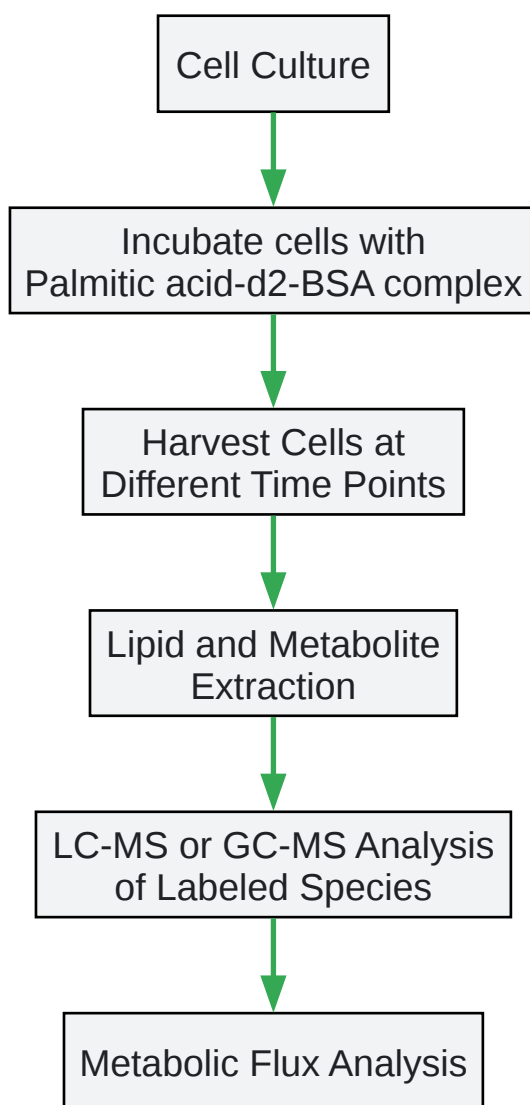
- To 100 μ L of plasma, add a known amount of **Palmitic acid-d2** (e.g., 10 μ g) in a glass tube.
- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
- Vortex thoroughly for 2 minutes.
- Add 0.5 mL of 0.9% NaCl solution and vortex again.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Saponification (for total fatty acid analysis):
 - Evaporate the solvent from the collected organic phase under a stream of nitrogen.
 - Add 1 mL of 0.5 M methanolic NaOH.
 - Incubate at 80°C for 10 minutes.
 - Cool to room temperature and add 1 mL of 14% boron trifluoride (BF₃) in methanol.
 - Incubate at 80°C for 2 minutes.
- Extraction of Fatty Acid Methyl Esters (FAMES):
 - Add 1 mL of hexane and 1 mL of saturated NaCl solution.
 - Vortex and centrifuge at 1000 x g for 5 minutes.
 - Collect the upper hexane layer containing the FAMES.
 - Repeat the hexane extraction.
 - Pool the hexane extracts and evaporate to dryness under nitrogen.
 - Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.

- GC-MS Analysis:
 - Column: Use a suitable capillary column for FAME analysis (e.g., HP-5MS).
 - Injection: 1 μ L in splitless mode.
 - Oven Program: Start at 120°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
 - Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for the molecular ions of palmitic acid methyl ester and **palmitic acid-d2** methyl ester.
- Data Analysis:
 - Quantify the amount of endogenous palmitic acid by comparing the peak area of its corresponding FAME to the peak area of the **Palmitic acid-d2** FAME internal standard.

Palmitic Acid-d2 as a Tracer for Metabolic Flux Analysis

Stable isotope tracers are essential for studying the dynamics of metabolic pathways.[6]

Palmitic acid-d2 can be introduced into cell cultures or administered to animal models to trace its incorporation into complex lipids, its catabolism through fatty acid oxidation, and its role in signaling pathways.



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Caption: Workflow for tracing the metabolic fate of **Palmitic acid-d2**.

This protocol is a general guideline adapted from methods for stable isotope labeling with fatty acids.^{[7][8]}

- Preparation of **Palmitic Acid-d2**-BSA Complex:
 - Dissolve **Palmitic acid-d2** in ethanol.
 - Add the ethanolic solution to a sterile solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium while vortexing to achieve the desired final

concentration (e.g., 100 μ M **Palmitic acid-d2**, 1% BSA).

- Incubate at 37°C for 30 minutes to allow for complex formation.
- Sterile filter the solution.
- Cell Culture and Labeling:
 - Plate hepatocytes (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.
 - Remove the growth medium and wash the cells with warm PBS.
 - Add the prepared **Palmitic acid-d2**-BSA complex containing medium to the cells.
 - Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
- Cell Harvesting and Metabolite Extraction:
 - At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold 80% methanol to quench metabolism and lyse the cells.
 - Scrape the cells and collect the lysate.
 - Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
- Lipid Extraction (from a parallel set of wells):
 - Follow the lipid extraction protocol described in the previous section.
- LC-MS/MS Analysis:
 - Analyze the metabolite and lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography.
 - Monitor the incorporation of the deuterium label into various lipid species (e.g., triglycerides, phospholipids, ceramides) and metabolites of fatty acid oxidation (e.g., acylcarnitines).

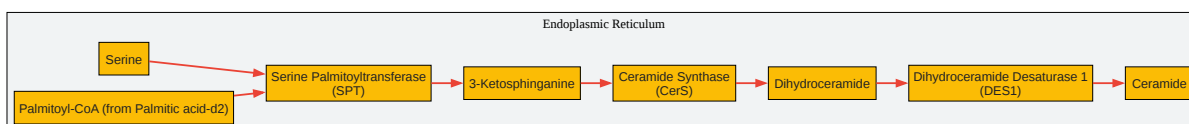
- Data Analysis:
 - Calculate the isotopic enrichment in different lipid and metabolite pools over time to determine the rates of synthesis, degradation, and interconversion.

Signaling and Metabolic Pathways

Palmitic acid is not only a crucial metabolic fuel and structural component of membranes but also a signaling molecule that can modulate various cellular processes. **Palmitic acid-d2** can be used as a tracer to study its flux through these pathways.

De Novo Ceramide Synthesis Pathway

Excess intracellular palmitic acid can be shunted into the de novo ceramide synthesis pathway. [9][10] Ceramides are bioactive lipids implicated in cellular stress responses, apoptosis, and insulin resistance. [11][12][13]

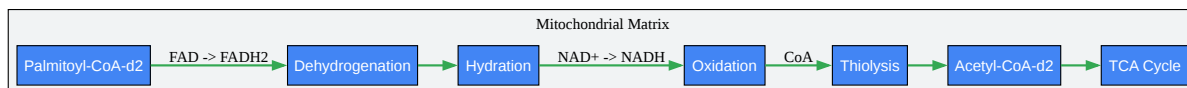


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Caption: De novo ceramide synthesis pathway initiated by palmitoyl-CoA.

Fatty Acid β -Oxidation Pathway

Palmitic acid is a primary substrate for mitochondrial β -oxidation, a major pathway for cellular energy production. [6] Tracing the fate of **Palmitic acid-d2** through this pathway can provide insights into cellular bioenergetics. [14][15]



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Caption: Mitochondrial fatty acid β -oxidation of Palmitoyl-CoA.

Conclusion

Palmitic acid-d₂ is a powerful and versatile tool for researchers in the life sciences. Its utility as an internal standard ensures accurate and reliable quantification of endogenous palmitic acid, a critical aspect of lipidomic studies. Furthermore, its application as a metabolic tracer allows for the detailed investigation of fatty acid metabolism, including its incorporation into complex lipids and its catabolism for energy production. By enabling the precise tracking of palmitate's journey through various metabolic and signaling pathways, **Palmitic acid-d₂** provides invaluable insights into the complex roles of fatty acids in health and disease, thereby facilitating advancements in our understanding of metabolic disorders and the development of novel therapeutic strategies.


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- To cite this document: BenchChem. [Palmitic Acid-d2: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164146#palmitic-acid-d2-chemical-properties]

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